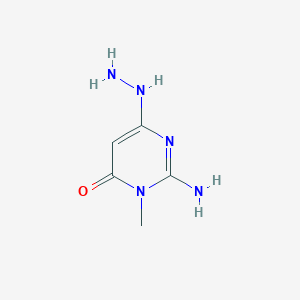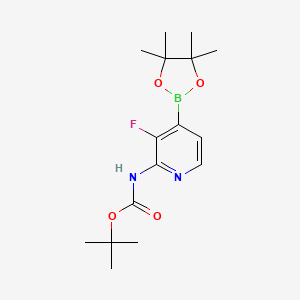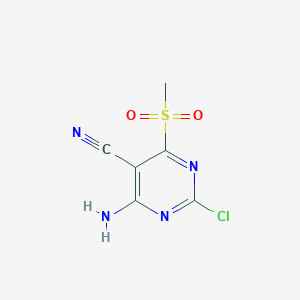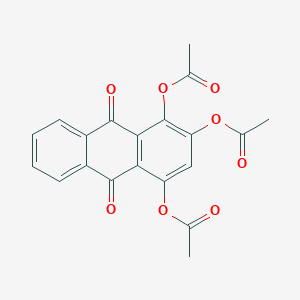
9,10-Dioxo-9,10-dihydroanthracene-1,2,4-triyl triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Dioxo-9,10-dihydroanthracene-1,2,4-triyl triacetate is an organic compound with the molecular formula C20H14O8. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three acetate groups attached to the anthracene core, which contains two ketone functionalities at the 9 and 10 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-1,2,4-triyl triacetate typically involves the acetylation of 9,10-dioxo-9,10-dihydroanthracene-1,2,4-triol. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
化学反応の分析
Types of Reactions
9,10-Dioxo-9,10-dihydroanthracene-1,2,4-triyl triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate groups under basic conditions.
Major Products Formed
Oxidation: Products may include anthraquinone derivatives.
Reduction: Products include 9,10-dihydroxyanthracene derivatives.
Substitution: Products vary depending on the nucleophile used, resulting in various substituted anthracene derivatives.
科学的研究の応用
9,10-Dioxo-9,10-dihydroanthracene-1,2,4-triyl triacetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-1,2,4-triyl triacetate involves its interaction with various molecular targets. The compound can act as an electron acceptor due to the presence of ketone groups, facilitating redox reactions. It may also interact with cellular proteins and enzymes, affecting their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 9,10-Dioxo-9,10-dihydroanthracene-2-carbaldehyde
- 3,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid
- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
Uniqueness
9,10-Dioxo-9,10-dihydroanthracene-1,2,4-triyl triacetate is unique due to the presence of three acetate groups, which impart distinct chemical properties and reactivity compared to other anthracene derivatives. This structural feature makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
特性
CAS番号 |
10228-14-5 |
|---|---|
分子式 |
C20H14O8 |
分子量 |
382.3 g/mol |
IUPAC名 |
(3,4-diacetyloxy-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C20H14O8/c1-9(21)26-14-8-15(27-10(2)22)20(28-11(3)23)17-16(14)18(24)12-6-4-5-7-13(12)19(17)25/h4-8H,1-3H3 |
InChIキー |
JBTPJIIWIAIUBQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


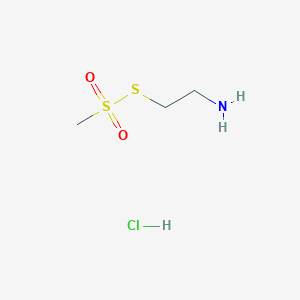

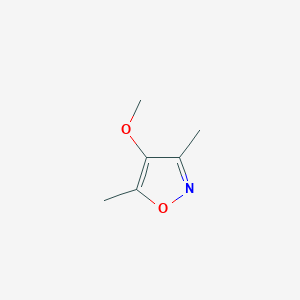




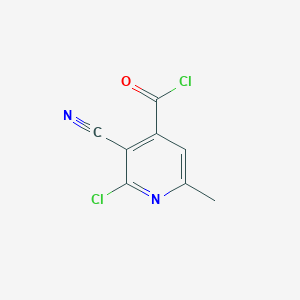
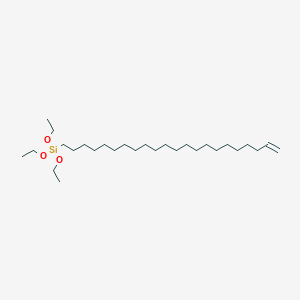

![Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate](/img/structure/B13123435.png)
